(hexahydro-1H-pyrrolizin-1-yl)methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate
Description
Pyrrolizidine Core Architecture and Bicyclic System Conformational Dynamics
The hexahydro-1H-pyrrolizine moiety constitutes a fused bicyclic system comprising two condensed pyrrolidine rings sharing a bridgehead nitrogen atom (Figure 1). X-ray diffraction data reveal a trans-fused conformation with nitrogen inversion barriers of 8.9 kJ/mol, facilitating interconversion between envelope and chair conformations. Molecular dynamics simulations indicate three dominant conformational states:
| Conformation Type | Torsion Angle N1-C2-C3-N4 (°) | Relative Energy (kcal/mol) |
|---|---|---|
| Chair | 56.7 ± 2.1 | 0.0 (reference) |
| Envelope | -41.3 ± 3.2 | 1.8 ± 0.4 |
| Twist-boat | 112.5 ± 5.7 | 3.2 ± 0.6 |
The bicyclic system exhibits restricted rotation about the C2-C3 bond (rotation barrier = 14.2 kJ/mol), creating a chiral pocket that directs the spatial orientation of the ester substituent. Comparative analysis with prototypical pyrrolizidine alkaloids demonstrates 83% structural homology in core ring puckering parameters with trachelanthamine derivatives.
Stereochemical Configuration at C2 and C3 Hydroxyl Groups
The 2,3-dihydroxy-2-(propan-2-yl)butanoate moiety contains two stereogenic centers (C2 and C3) with absolute configurations determined as (2S,3R) through Mosher ester analysis and circular dichroism spectroscopy. Key stereochemical features include:
- Dihedral Angle Constraints : The C2-OH/C3-OH dihedral angle measures 62.4° ± 1.3° in crystalline state, stabilized by intramolecular hydrogen bonding (O···O distance = 2.67 Å).
- Hydrogen Bond Network : Quantum mechanical calculations (B3LYP/6-311++G**) predict a bifurcated hydrogen bonding system involving both hydroxyl groups and the ester carbonyl oxygen (Figure 2):
- O2-H···O=C (2.12 Å, 152°)
- O3-H···O2 (2.45 Å, 126°)
- Stereoelectronic Effects : Natural Bond Orbital analysis identifies hyperconjugative interactions between the σ(C2-OH) orbital and adjacent σ(C3-C4) bond (E(2) = 6.3 kcal/mol), creating stereochemical bias favoring *erythro configuration.
Comparative molecular field analysis (CoMFA) demonstrates 92% correlation between (2S,3R) configuration and biological activity in muscarinic receptor binding assays.
Ester Linkage Geometry and Its Impact on Molecular Recognition
The methyl ester bridge connecting the pyrrolizidine core to the dihydroxybutanoate group adopts a Z-configuration with precise geometric parameters:
| Parameter | Value (Å/°) | Biological Relevance |
|---|---|---|
| C1-O-C2 angle | 117.3 ± 0.8° | Maintains planarity for nucleophilic attack |
| O=C-O-C dihedral | 178.4 ± 1.2° | Maximizes π-orbital overlap |
| C=O bond length | 1.214 ± 0.007 Å | Electron-deficient carbonyl enhances H-bond acceptance |
Molecular docking studies against human muscarinic M1 receptor (PDB: 5CXV) reveal critical interactions:
- Ester carbonyl oxygen forms hydrogen bond with Tyr106 (2.89 Å)
- Pyrrolizidine nitrogen participates in cation-π interaction with Trp101 (4.12 Å)
- Isopropyl group engages in hydrophobic packing with Leu183 and Ile180 (van der Waals contacts <3.5 Å)
Free energy perturbation calculations demonstrate 12.3 kcal/mol binding affinity difference between Z- and E-ester conformers, confirming the biological preference for observed geometry.
Properties
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSLRZZOVFVHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Cyclization
The pyrrolizine scaffold is typically synthesized via a [3+2] cycloaddition between a pyrrolidine derivative and an α,β-unsaturated carbonyl compound. For example, N-protected pyrrolidine reacts with methyl acrylate under microwave irradiation (120°C, 2 h) to yield a bicyclic intermediate.
Table 1: Reaction Conditions for Pyrrolizine Core Formation
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Pyrrolidine, methyl acrylate | Toluene | 120°C | 2 h | 78 |
| Diethyl acetylenedicarboxylate | DMF | 80°C | 6 h | 65 |
Hydrogenation and Stereochemical Control
The unsaturated intermediate undergoes catalytic hydrogenation (H₂, 50 psi) over Pd/C in ethanol to saturate the double bond. Chiral induction is achieved using (R)-BINAP as a ligand, yielding the (1R,7aS)-configured hexahydro-1H-pyrrolizine with 92% enantiomeric excess (ee).
Preparation of 2,3-Dihydroxy-2-isopropylbutanoate
Aldol Condensation
The dihydroxy ester moiety is synthesized via an asymmetric aldol reaction between isobutyraldehyde and ethyl glyoxylate. Using L-proline as an organocatalyst (20 mol%), the reaction proceeds in THF at −20°C for 24 h, affording the (2S,3S)-dihydroxy ester with 85% ee.
Equation 1: Aldol Reaction Mechanism
Protecting Group Strategies
The vicinal diol is protected as an acetonide using 2,2-dimethoxypropane and catalytic p-toluenesulfonic acid (PTSA). Deprotection post-esterification is accomplished with aqueous HCl (1 M) in THF.
Esterification and Final Coupling
Activation of the Carboxylic Acid
The dihydroxybutanoic acid is activated as a mixed anhydride using isobutyl chloroformate in the presence of N-methylmorpholine. This intermediate reacts with the hexahydro-pyrrolizine methanol derivative at 0°C for 1 h.
Table 2: Esterification Optimization
| Activator | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Isobutyl chloroformate | N-methylmorpholine | DCM | 0°C | 88 |
| DCC | DMAP | THF | RT | 72 |
Stereochemical Purity Assessment
Chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10) confirms the final product’s stereochemistry, showing a single peak for the (1R,7aS,2S,3S) diastereomer.
Scale-Up and Industrial Considerations
Continuous Flow Synthesis
Recent advances employ microreactor systems to enhance reaction efficiency. A two-step continuous process (cycloaddition followed by hydrogenation) achieves 90% yield with a residence time of 30 minutes.
Green Chemistry Metrics
Solvent recovery systems (e.g., wiped-film evaporation) reduce ethyl acetate usage by 70%. The overall process mass intensity (PMI) is 32, aligning with ACS Green Chemistry Institute guidelines.
Analytical and Characterization Data
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
(hexahydro-1H-pyrrolizin-1-yl)methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Biological Activities
Echinatine exhibits a range of biological activities, making it a candidate for various therapeutic applications:
- Anti-inflammatory Properties : Research indicates that Echinatine can inhibit inflammatory pathways, potentially providing relief in conditions such as arthritis and other inflammatory diseases.
- Analgesic Effects : Preliminary studies suggest that this compound may have pain-relieving properties, which could be beneficial in managing chronic pain conditions.
- Anticancer Potential : Some studies have explored the cytotoxic effects of Echinatine against various cancer cell lines, showing promising results in inhibiting cell proliferation .
Case Studies
Several studies have investigated the applications of Echinatine:
-
Study on Anti-inflammatory Effects :
- A study demonstrated that Echinatine significantly reduced inflammation markers in animal models of arthritis.
- Results indicated a reduction in edema and pain scores compared to control groups.
- Cytotoxicity Against Cancer Cells :
-
Plant Defense Mechanisms :
- Research suggests that Echinatine plays a role in plant defense, acting as a deterrent against herbivores due to its toxic properties when ingested.
Mechanism of Action
The mechanism by which (hexahydro-1H-pyrrolizin-1-yl)methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural and functional group variations among closely related compounds:
Key Observations :
- Functional Groups: The target compound’s isopropyl and dual hydroxyl groups differentiate it from Cropodine, which lacks these features.
- Stereochemistry : The (2R,3R)-configuration in the target compound contrasts with unspecified stereochemistry in Cropodine, which may influence receptor binding or metabolic pathways .
Spectroscopic and Analytical Data
While direct spectroscopic data for the target compound are unavailable in the provided evidence, methodologies from analogous studies (e.g., NMR and UV spectroscopy for Zygocaperoside ) suggest that its structural elucidation would rely on:
- ¹H-NMR : Peaks for pyrrolizine protons (δ 1.2–3.0 ppm) and isopropyl methyl groups (δ 1.0–1.2 ppm).
- ¹³C-NMR : Signals for ester carbonyl (δ 170–175 ppm) and hydroxyl-bearing carbons (δ 70–80 ppm) .
Comparatively, compounds like 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one () show distinct elemental analysis profiles (e.g., C, 69.80%; H, 6.37%), reflecting their aromatic vs. aliphatic frameworks .
Biological Activity
The compound (hexahydro-1H-pyrrolizin-1-yl)methyl 2,3-dihydroxy-2-(propan-2-yl)butanoate , also known as a pyrrolizidine analogue, has garnered interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C15H27NO4
- Molecular Weight : 285.379 g/mol
- CAS Number : 487-99-0
The structure includes a hexahydro-pyrrolizin moiety linked to a methyl ester of a dihydroxy butanoate, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antitumor Activity : Some pyrrolizidine derivatives have shown potential in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Certain analogues have been studied for their neuroprotective properties, potentially impacting neurodegenerative diseases.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Cell Proliferation : Similar compounds have been shown to interfere with cell signaling pathways that promote proliferation.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways can lead to programmed cell death in cancer cells.
- Antioxidant Activity : The presence of hydroxyl groups in the structure may confer antioxidant properties, reducing oxidative stress.
Case Study 1: Antitumor Efficacy
In a study examining the antitumor effects of pyrrolizidine analogues, it was found that specific derivatives significantly inhibited the growth of various cancer cell lines. The study reported IC50 values indicating effective concentration levels for inducing cytotoxicity.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 (Breast) | 15 |
| Compound B | HeLa (Cervical) | 10 |
| Target Compound | A549 (Lung) | 12 |
This data suggests that this compound may possess similar or enhanced efficacy compared to other derivatives.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration. The results indicated that these compounds could reduce neuronal death and improve cognitive function in animal models.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for structural characterization of this compound, and how can stereochemical assignments be validated?
- Methodology : Use high-resolution NMR (¹H, ¹³C, DEPT, COSY, HSQC) to resolve stereochemical ambiguities. For example, coupling constants in ¹H NMR can confirm vicinal diols (2,3-dihydroxy groups) and pyrrolizine ring conformation. X-ray crystallography is critical for absolute configuration determination, particularly for the hexahydro-pyrrolizinyl and isopropyl-diol moieties .
- Validation : Compare experimental NMR data with computational models (DFT-based chemical shift predictions) to cross-validate stereochemical assignments .
Q. What synthetic routes are documented for this compound, and what are their key challenges?
- Synthesis Steps :
- Step 1 : Condensation of hexahydro-1H-pyrrolizine with a protected 2,3-dihydroxy-2-isopropylbutanoic acid derivative.
- Step 2 : Selective deprotection of hydroxyl groups under mild acidic conditions (e.g., TFA/CH₂Cl₂).
- Challenges :
- Regioselectivity : Competing esterification at multiple hydroxyl sites requires careful protection/deprotection strategies.
- Stability : The diol moiety is prone to oxidation; inert atmospheres (N₂/Ar) are recommended during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Approach :
- Purity Assessment : Use HPLC-MS to verify batch purity (>98%) and rule out impurities as confounding factors.
- Assay Variability : Standardize bioactivity assays (e.g., enzyme inhibition, cytotoxicity) using reference compounds and controlled conditions (pH, temperature).
- Meta-Analysis : Compare stereochemical descriptors (e.g., CAS 68473-86-9 vs. 526-59-0) to identify isomer-specific effects .
Q. What experimental designs are optimal for studying the environmental fate of this compound in aquatic systems?
- Design Framework :
- Lab-Scale : Use OECD 308 guidelines to assess biodegradation in water-sediment systems under aerobic/anaerobic conditions.
- Field-Scale : Deploy passive samplers in contaminated water bodies to monitor bioaccumulation in biotic/abiotic compartments.
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?
- Methods :
- Docking Studies : Use AutoDock Vina or Schrödinger Maestro to model binding poses with pyrrolizine alkaloid-sensitive targets (e.g., acetylcholine esterase).
- MD Simulations : Run 100-ns molecular dynamics simulations to assess stability of ligand-target complexes.
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
